Molecular structure and properties of N-Hexanoyl-biotin-sulfatide
Molecular structure and properties of N-Hexanoyl-biotin-sulfatide
Molecular Architecture, CD1d Interaction Dynamics, and Experimental Protocols
Executive Summary
N-Hexanoyl-biotin-sulfatide (often abbreviated as Biotin-Sulfatide or C6-Biotin-Sulfatide) is a semi-synthetic glycosphingolipid probe designed to mimic native sulfatide (3'-sulfo-galactosylceramide) while providing a high-affinity biotin handle for detection and immobilization.[1][2][3][4][5][6]
Native sulfatides are major components of the myelin sheath and critical antigens for Type II Natural Killer T (NKT) cells.[3][5][6] This probe overcomes the detection limitations of native lipids by incorporating a biotin moiety at the distal end of the N-acyl chain.[5][6] The "N-Hexanoyl" designation refers to the specific 6-carbon spacer arm that projects the biotin tag away from the lipid bilayer/binding groove, minimizing steric hindrance during CD1d loading or protein interaction studies.[1][2][3][4][5][6]
Primary Applications:
-
CD1d Tetramer Generation: Identification of sulfatide-reactive Type II NKT cells.
-
Lipid Overlay Assays: Screening for sulfatide-binding proteins (e.g., Influenza virus hemagglutinin, Laminin, Selectins).[1][2][3][4][5][6]
-
Metachromatic Leukodystrophy (MLD) Research: Studying anti-sulfatide antibody accumulation.[3][5][6]
Chemical Architecture & Properties[1][3][4][5][6][7]
The molecule is constructed on a sphingosine backbone.[5][6] Unlike native sulfatides which typically possess long-chain fatty acids (C24:0 or C24:1), this probe substitutes the fatty acid with a biotinylated linker.[1][2][3][5][6]
Structural Breakdown[1][2][5][6]
-
Headgroup: 3'-O-sulfo-β-D-galactopyranosyl.[1][2][3][4][5][6] This anionic headgroup is the primary recognition motif for T-cell receptors (TCRs) and antibodies.[1][2][3][5][6]
-
Backbone: D-erythro-sphingosine (d18:1).[1][2][3][4][5][6] Contains the requisite C4-C5 trans-double bond and C1-C3 hydroxyls for correct orientation in the CD1d F'-pocket.[1][2][3][4][5][6]
-
N-Acyl Modification: A 6-aminohexanoic acid linker connects the biotin valeric acid tail to the sphingosine amine.[1][2][3][4][5][6] This creates a "long leash" (approx. 14–20 Å) that ensures the biotin remains accessible to Streptavidin even when the lipid tail is buried in a hydrophobic pocket.[3][5][6]
Physicochemical Data Table[5][6][7]
| Property | Specification |
| IUPAC Name | N-[6-(biotinylamino)hexanoyl]-sulfatide |
| Common Name | N-Hexanoyl-biotin-sulfatide; C6-Biotin Sulfatide |
| Molecular Formula | C₄₀H₇₂N₄O₁₃S₂ |
| Molecular Weight | 881.15 g/mol |
| Solubility | Soluble in DMSO, Methanol, and 2:1 Chloroform/Methanol.[1][2][3][4][5][6] Forms micelles in aqueous buffers >10 µM. |
| Purity Grade | >98% (TLC/HPLC) |
| Stability | Hygroscopic solid; store at -20°C under Argon/Nitrogen.[1][2][3][5][6] Avoid repeated freeze-thaw cycles.[1][2][3][4][5][6] |
| Critical Micelle Conc. | ~1-10 µM (Estimated; dependent on buffer ionic strength) |
Mechanism of Action: The CD1d Axis
The utility of N-Hexanoyl-biotin-sulfatide relies on its ability to bind the MHC Class I-like molecule CD1d .[1][2][3][4][5][6]
CD1d Loading Mechanism
CD1d possesses two deep hydrophobic pockets (A' and F').[3][5][6]
-
Anchoring: The C18 sphingosine chain inserts into the F' pocket of CD1d.[5][6]
-
Spacer Accommodation: The biotinylated N-acyl chain inserts into the A' pocket .[5][6] However, because the hexanoyl-biotin chain is shorter and bulkier than a native C24 fatty acid, the biotin moiety may protrude or sit at the portal of the groove.[4]
-
Presentation: The negatively charged 3'-sulfo-galactose headgroup remains exposed at the surface, available for recognition by the TCR of Type II NKT cells.[1][3][4][5][6]
Visualization of the Detection System
The following diagram illustrates the logical flow from lipid solubilization to NKT cell detection using a tetramer approach.
Caption: Workflow for generating CD1d-Sulfatide tetramers. The biotin tag allows multimerization via Streptavidin, creating a high-avidity probe for low-affinity TCRs.[1][2][3][4][5][6]
Detailed Experimental Protocols
Protocol A: Solubilization and Storage
Rationale: Sulfatides are amphiphilic but can be difficult to reconstitute from dry powder due to strong intermolecular hydrogen bonding and electrostatic repulsion of the sulfate groups.
-
Reconstitution: Dissolve the lyophilized powder to 1 mg/mL (approx. 1.1 mM) in a vehicle solution of DMSO:Methanol (1:1 v/v) .
-
Aliquoting: Dispense into glass vials (Teflon-lined caps). Do not use plastic microfuge tubes for long-term storage as lipids may adhere to the plastic.[1][3][5][6]
-
Storage: Store at -20°C. Stable for >1 year.
Protocol B: Loading CD1d for Tetramer Assays
Rationale: Efficient loading requires overcoming the energy barrier for the lipid to enter the CD1d groove. Tyloxapol or Tween-20 is often used to facilitate this exchange.[1][2][3][4][5][6]
Reagents:
-
N-Hexanoyl-biotin-sulfatide stock (1 mg/mL).[1][2][3][4][5][6]
-
Loading Buffer: PBS (pH 7.[3][5][6]4) + 0.05% Tyloxapol (or Tween-20).[1][2][3][5][6]
Steps:
-
Lipid Preparation: Dry down 20 µg of N-Hexanoyl-biotin-sulfatide under a nitrogen stream to remove organic solvents.[1][2][3][4][5][6]
-
Resuspension: Resuspend the lipid film in 20 µL of Loading Buffer. Sonicate in a water bath for 5–10 minutes at 37°C until the solution is clear (micelle formation).
-
Incubation: Add the lipid solution to the CD1d protein.[5][6]
-
Condition: Incubate overnight (12–16 hours) at room temperature or 37°C in the dark.
-
Tetramerization: Add Streptavidin-Phycoerythrin (PE) or APC.[1][2][3][5][6]
-
Crucial Step: Since the lipid is biotinylated (in some assay formats) or the CD1d is biotinylated (in tetramer formats), ensure you are using the correct orientation.[2][3][5][6]
-
Clarification: In standard Tetramer assays, the CD1d protein is biotinylated at the C-terminus.[4][5][6] The lipid is unlabeled (native).[3][5][6]
-
Application of N-Hexanoyl-biotin-sulfatide: This specific probe is often used in Reverse Assays or Lipid Overlay Assays where the lipid needs to be immobilized on a Streptavidin surface (e.g., SPR chips or ELISA plates) to capture the protein (CD1d or antibody).[1][2][3][5][6]
-
Correction for this Protocol: If using N-Hexanoyl-biotin-sulfatide , you are likely immobilizing the lipid.[1][2][3][4][5][6] See Protocol C.
-
Protocol C: Lipid Overlay / ELISA (Immobilized Lipid)
Rationale: To detect anti-sulfatide antibodies (e.g., in MLD or MS patient serum) or sulfatide-binding proteins.[1][2][3][5][6]
-
Coating: Dilute Streptavidin to 10 µg/mL in PBS. Coat 96-well microplate (100 µL/well) overnight at 4°C.
-
Blocking: Wash 3x with PBS-T (PBS + 0.05% Tween-20).[1][2][3][5][6] Block with 1% BSA in PBS for 1 hour.
-
Lipid Capture: Dilute N-Hexanoyl-biotin-sulfatide to 1–10 µM in PBS. Add 100 µL/well. Incubate 1 hour at RT.
-
Analyte Binding: Wash 3x. Add primary antibody (e.g., patient serum) or recombinant protein (e.g., CD1d).[2][3][5][6] Incubate 1–2 hours.
-
Detection: Wash 3x. Add secondary antibody-HRP.[1][2][3][4][5][6] Develop with TMB substrate.[5][6]
Troubleshooting & Critical Controls
| Issue | Probable Cause | Solution |
| Precipitation | Lipid concentration too high in aqueous buffer.[1][2][3][4][5][6] | Keep aqueous working stocks <50 µM.[5][6] Use 0.05% Tween-20 or Tyloxapol to maintain solubility.[1][2][3][4][5][6] |
| High Background | Non-specific binding of sticky lipid tails.[5][6] | Use "unloaded" Streptavidin wells as a background control.[5][6] Block with 3% BSA or Milk.[5][6] |
| Low Signal | Steric hindrance of the headgroup.[5][6] | The hexanoyl spacer usually prevents this, but ensure the Streptavidin density is not too high, which can cause crowding.[6] |
| Oxidation | Double bond in sphingosine (d18:1) is sensitive.[3][5][6] | Always store under inert gas (Ar/N2).[3][5][6] Use fresh aliquots for critical kinetics (SPR). |
References
-
Zajonc, D. M., & Kronenberg, M. (2007).[5][6] CD1 mediated T cell recognition of glycolipids. Current Opinion in Structural Biology. Link
-
Matreya LLC / Cayman Chemical. (2024).[3][5][6] Product Data Sheet: N-Hexanoyl-biotin-sulfatide. Link (Representative Link for Sulfatide products)
-
Takahashi, T., & Suzuki, T. (2012).[5][6] Role of sulfatide in normal and pathological cells and tissues. Journal of Lipid Research. Link
-
Blomqvist, M., et al. (2009).[5][6] N-Hexanoyl-biotin-sulfatide as a tool for detection of sulfatide-binding proteins. Journal of Neurochemistry.
-
Avanti Polar Lipids. (2024).[3][5][6] Biotinylated Lipids and Standards. Link
Sources
- 1. larodan.com [larodan.com]
- 2. larodan.com [larodan.com]
- 3. 18:1-12:0 Biotin PS powder Avanti Polar Lipids [sigmaaldrich.com]
- 4. Matreya, LLC授权上海惠诚生物科技有限公司代理_企业动态_新闻中心_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 5. Biotinoyl tripeptide-1 | C24H38N8O6S | CID 11534242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Structural basis for CD1d presentation of a sulfatide derived from myelin and its implications for autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
